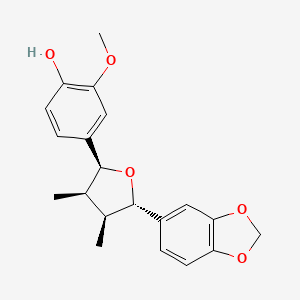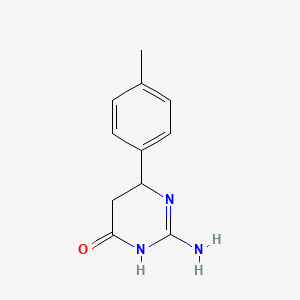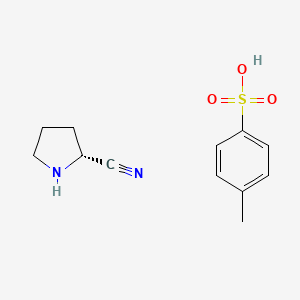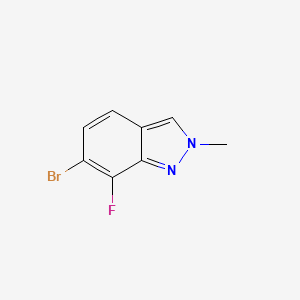
4,8-Dichlorocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichlorocinnoline: is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol It is a derivative of cinnoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions on the cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichlorocinnoline typically involves the chlorination of cinnoline. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions: 4,8-Dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4,8-diaminocinnoline or 4,8-dialkoxycinnoline can be formed.
Oxidation Products: Oxidation can lead to the formation of this compound N-oxide.
Reduction Products: Reduction can yield partially or fully reduced derivatives of this compound.
科学的研究の応用
Chemistry: 4,8-Dichlorocinnoline is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
作用機序
The mechanism of action of 4,8-Dichlorocinnoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
6-Halo-3-(hydroxymethyl)cinnolin-4(1H)-ones: These compounds have halogen atoms at the 6th position and are studied for their biological activities.
Uniqueness of 4,8-Dichlorocinnoline: The unique positioning of chlorine atoms at the 4th and 8th positions in this compound imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
68211-14-3 |
|---|---|
分子式 |
C8H4Cl2N2 |
分子量 |
199.03 g/mol |
IUPAC名 |
4,8-dichlorocinnoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H |
InChIキー |
LVOAFGNZGZJNLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)



![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)
